Cas no 59843-61-7 (5-(4-Chlorophenyl)-4-methyl-1H-pyrazole)
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
- SBB091510
- 3-(4-chlorophenyl)-4-methylpyrazole
- OR15161
- FCH1560924
- 5-(4-chlorophenyl)-4-methyl-1H-pyrazole
- 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole
-
- Inchi: 1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
- InChI Key: BYONPYLIDBGTDF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=C(C)C=NN1
Computed Properties
- Exact Mass: 192.045
- Monoisotopic Mass: 192.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2.9
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR15161-250mg |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 250mg |
£80.00 | 2025-02-19 | ||
| Apollo Scientific | OR15161-1g |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 1g |
£200.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582500-250mg |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 98% | 250mg |
¥768.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582500-1g |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 98% | 1g |
¥2395.00 | 2024-05-07 |
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Introduction to 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS No. 59843-61-7)
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 59843-61-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its structural features and potential biological activities. The presence of a chloro-substituted phenyl ring and a methyl group on the pyrazole core imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry. Pyrazole derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of electron-withdrawing or electron-donating groups at specific positions on the pyrazole ring can modulate its biological activity, making it an attractive platform for structural optimization.
In the context of modern drug design, 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole represents a promising candidate for further investigation. The chloro substituent at the para position of the phenyl ring enhances lipophilicity and can influence metabolic stability, while the methyl group at the 4-position contributes to steric hindrance and binding affinity. These structural features make it a potential lead compound for developing novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of bioactive compounds. 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole has been subjected to virtual screening and molecular docking studies to evaluate its interaction with various biological targets. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases.
One of the most intriguing aspects of 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole is its potential role in addressing unmet medical needs. Researchers are exploring its efficacy in models of inflammation and cancer, leveraging its structural motifs to develop more potent and selective inhibitors. The compound's ability to cross cell membranes and reach intracellular targets makes it a compelling candidate for further pharmacological exploration.
The synthesis of 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These synthetic strategies not only enhance yield but also minimize byproduct formation, ensuring high purity for subsequent biological evaluation.
In conclusion, 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS No. 59843-61-7) is a structurally interesting compound with significant pharmaceutical potential. Its unique combination of substituents and heterocyclic framework positions it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play a crucial role in the development of next-generation drugs.
59843-61-7 (5-(4-Chlorophenyl)-4-methyl-1H-pyrazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)